N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide
Description
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a thiazole-based compound featuring a 2-fluoro-5-(trifluoromethyl)phenyl substituent at the 5-position of the thiazole ring and a 4-methylbenzamide group at the 2-position. Its structure combines fluorinated aromatic systems with a benzamide moiety, which are common in medicinal chemistry for optimizing bioavailability and target binding .
Properties
Molecular Formula |
C18H12F4N2OS |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H12F4N2OS/c1-10-2-4-11(5-3-10)16(25)24-17-23-9-15(26-17)13-8-12(18(20,21)22)6-7-14(13)19/h2-9H,1H3,(H,23,24,25) |
InChI Key |
PJSSDPOIINIBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with 2-fluoro-5-(trifluoromethyl)benzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while nucleophilic substitution can lead to the formation of various substituted derivatives.
Scientific Research Applications
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole-Based Carboxamides
Nitrothiophene Carboxamides
- Example : N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide .
- Structural Differences : Replaces the 2-fluoro-5-(trifluoromethyl)phenyl group with a methoxy-trifluoromethylphenyl system and incorporates a nitrothiophene ring.
- Functional Impact : The nitro group enhances antibacterial activity but may reduce metabolic stability. The trifluoromethyl group improves lipophilicity, similar to the target compound.
- Synthesis : Utilizes HATU-mediated coupling, a method adaptable to the target compound’s synthesis .
Benzothiazole-Benzamide Hybrids
- Example : N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methylbenzamide (3p) .
- Structural Differences : Features a benzo[d]thiazole core instead of a thiazole and lacks fluorinated substituents.
- Functional Impact : The benzo[d]thiazole system may enhance π-π stacking interactions in kinase binding but could reduce solubility.
Kinase Inhibitors with Fluorinated Substituents
Ponatinib Analogs
- Example: 153-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide .
- Structural Differences : Incorporates an imidazo[1,2-a]pyridine-ethynyl linker and an imidazole substituent.
- Functional Impact : Demonstrated efficacy against ABLT315I mutations but exhibited low oral bioavailability in rats, highlighting the importance of substituent choice on pharmacokinetics .
Anticancer Thiazole Derivatives
- Example : Thiadiazole derivatives from 4-Methyl-2-phenylthiazole-5-carbohydrazide (e.g., compound 7b with IC50 = 1.61 μg/mL against HepG-2) .
- Structural Differences : Replaces the benzamide with hydrazide-derived thiadiazole systems.
- Functional Impact : The hydrazide-thiadiazole scaffold contributes to potent anticancer activity, suggesting that modifications to the target compound’s benzamide group could alter its biological profile .
Key Comparative Data Table
Discussion of Structural-Activity Relationships (SAR)
- Fluorinated Groups : The 2-fluoro-5-(trifluoromethyl)phenyl group in the target compound likely enhances target affinity and metabolic stability, similar to analogs in and .
- Benzamide vs. Alternative Moieties : Replacing the benzamide with nitrothiophene () or hydrazide-thiadiazole () shifts activity from kinase inhibition to antibacterial or anticancer effects.
- Heterocyclic Cores : Thiazole and benzo[d]thiazole systems () offer distinct electronic environments, affecting solubility and binding kinetics.
Biological Activity
N-(5-(2-Fluoro-5-(trifluoromethyl)phenyl)thiazol-2-YL)-4-methylbenzamide is a compound of significant interest in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C13H10F4N2S
- Molecular Weight : 306.29 g/mol
The presence of the thiazole ring and trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes and receptors. Notably, the compound has been studied for its interaction with:
- mPGES-1 : A key enzyme involved in the biosynthesis of prostaglandin E2, which plays a role in inflammation and pain. Inhibitors of mPGES-1 have potential applications in treating inflammatory diseases such as rheumatoid arthritis .
Efficacy Studies
In vitro studies have demonstrated that this compound exhibits potent activity against various cell lines. The following table summarizes the IC50 values of the compound against different biological targets:
| Target | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| mPGES-1 | A549 | 16.24 | |
| Prostaglandin Synthetase | Human Whole Blood | 249.9 | |
| Inflammation Model | Rodent | 36.7 mg/kg |
These results indicate that the compound is a potent inhibitor of mPGES-1, suggesting its potential use in managing inflammatory conditions.
Case Studies
- Rheumatoid Arthritis Model : In a study involving rodent models of rheumatoid arthritis, administration of this compound resulted in significant reduction in paw swelling and pain scores compared to control groups. The observed efficacy supports its role as an anti-inflammatory agent.
- Cancer Cell Line Studies : The compound has also been evaluated against various cancer cell lines, demonstrating selective cytotoxicity. Notably, it showed enhanced activity against lung cancer cells, highlighting its potential as an anticancer agent.
Safety Profile
Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Repeated dose toxicity studies in animal models revealed no significant adverse effects at doses correlating with its therapeutic efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
